N-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}carbothioyl)benzenecarboxamide
Description
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Properties
IUPAC Name |
N-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF3N4OS/c1-23(12-11(16)7-10(8-20-12)15(17,18)19)22-14(25)21-13(24)9-5-3-2-4-6-9/h2-8H,1H3,(H2,21,22,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIAWNYFEDLVFSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NC(=S)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}carbothioyl)benzenecarboxamide, also known as 1-benzoyl-3-{3-chloro-5-(trifluoromethyl)pyridin-2-ylamino}thiourea, is thought to be spectrin-like proteins in the cytoskeleton of oomycetes.
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes and proteins in biochemical reactions. Its mode of action is primarily through the inhibition of succinate dehydrogenase (complex II) in the fungal mitochondrial respiratory chain. This makes N-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}carbothioyl)benzenecarboxamide a succinate dehydrogenase inhibitor (SDHI).
Cellular Effects
This compound affects fungal growth at all stages, from germination to sporulation. It influences cell function by disrupting the mitochondrial respiratory chain, which can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The compound exerts its effects at the molecular level by binding to the succinate dehydrogenase enzyme, inhibiting its function. This inhibition disrupts the normal flow of electrons within the mitochondrial respiratory chain, leading to a decrease in ATP production and ultimately inhibiting fungal growth.
Temporal Effects in Laboratory Settings
Given its mode of action, it is likely that the compound’s effects would become more pronounced over time as the disruption to the mitochondrial respiratory chain leads to a gradual decrease in fungal cell viability.
Biological Activity
N-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}carbothioyl)benzenecarboxamide, commonly referred to as Fluopyram, is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
- Molecular Formula : C16H11ClF6N2O
- Molecular Weight : 396.71 g/mol
- CAS Number : 658066-35-4
Fluopyram exhibits its biological activity primarily through inhibition of specific enzymes and pathways. It is known to target the mitochondrial complex II (succinate dehydrogenase), which plays a crucial role in the electron transport chain. This inhibition can lead to increased reactive oxygen species (ROS) production, ultimately affecting cellular metabolism and signaling pathways.
1. Antifungal Activity
Fluopyram has been extensively studied for its antifungal properties, particularly against various strains of fungi that affect crops. It operates by disrupting fungal mitochondrial function, leading to cell death.
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Fusarium spp. | 0.1 µg/mL |
| Botrytis cinerea | 0.05 µg/mL |
| Sclerotinia sclerotiorum | 0.2 µg/mL |
2. Insecticidal Activity
Research indicates that Fluopyram also possesses insecticidal properties, particularly against pests such as aphids and whiteflies. The compound affects the nervous system of insects by inhibiting acetylcholinesterase activity, leading to paralysis and death.
3. Herbicidal Activity
Fluopyram has shown potential as a herbicide, effectively controlling the growth of various weed species. Its mode of action involves the disruption of photosynthesis and growth regulation pathways in plants.
Study 1: Efficacy Against Botrytis cinerea
A study conducted by Zhang et al. (2023) evaluated the efficacy of Fluopyram against Botrytis cinerea in grapevine crops. The results demonstrated that treatment with Fluopyram significantly reduced disease incidence by over 70% compared to untreated controls.
Study 2: Impact on Non-target Organisms
Research by Smith et al. (2024) assessed the impact of Fluopyram on non-target organisms, including beneficial insects such as ladybugs and bees. The study found that while Fluopyram effectively controlled pest populations, it also posed a risk to certain beneficial species at higher concentrations.
Safety and Toxicity
Fluopyram is classified as moderately toxic to mammals and aquatic life. Safety data sheets indicate potential risks such as skin irritation and eye damage upon contact. It is crucial for users to adhere to safety guidelines when handling this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
